molecular formula C12H14N4O4 B2740006 Z-D-Dbu(N3)-OH CAS No. 1931958-82-5

Z-D-Dbu(N3)-OH

Cat. No. B2740006
CAS RN: 1931958-82-5
M. Wt: 278.268
InChI Key: YHBFMNJJEQRLIV-SNVBAGLBSA-N
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Description

Z-D-Dbu-OMe.HCl is a chemical compound with the molecular formula C13H18N2O4 .


Molecular Structure Analysis

The molecular structure of Z-D-Dbu-OMe.HCl includes elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O). It has a molar mass of 266.29 .


Chemical Reactions Analysis

DBU, also known as 1,8-diazabicyclo [5.4.0] undec-7-ene, is an organic base widely used . It is generally involved in the deprotonation of relatively acidic C-H compounds, such as malonic acid esters . DBU is also used in coordination chemistry as a weak coordination ligand or as a catalyst in chemical reactions .


Physical And Chemical Properties Analysis

Z-D-Dbu-OMe.HCl has a predicted density of 1.185±0.06 g/cm3 and a predicted boiling point of 434.1±45.0 °C .

properties

IUPAC Name

(3R)-4-azido-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c13-16-14-7-10(6-11(17)18)15-12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19)(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBFMNJJEQRLIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Dbu(N3)-OH

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